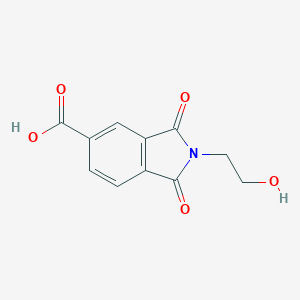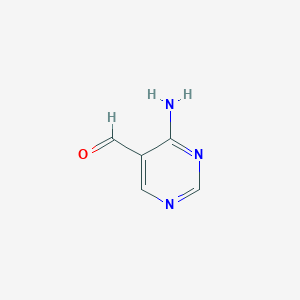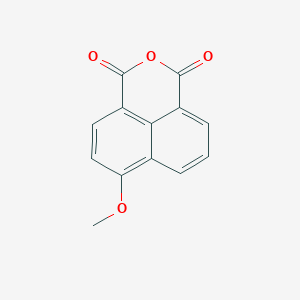![molecular formula C12H26O3 B100552 1-[2-(2-Ethoxyethoxy)ethoxy]hexane CAS No. 15523-43-0](/img/structure/B100552.png)
1-[2-(2-Ethoxyethoxy)ethoxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Ethoxyethoxy)ethoxy]hexane, also known as "Triglyme," is a colorless and odorless liquid that belongs to the family of glycol ethers. It is a versatile solvent widely used in various scientific research applications, including organic synthesis, electrochemistry, and polymer chemistry.
Mechanism of Action
Triglyme is a polar solvent with a high dielectric constant, which makes it an excellent solvent for polar solutes. It has a low boiling point and a low viscosity, which allows it to dissolve a wide range of solutes quickly. Triglyme can also form hydrogen bonds with the solutes, which enhances its solubility.
Biochemical and Physiological Effects:
Triglyme is not commonly used in biochemical and physiological studies due to its potential toxicity. However, some studies have shown that exposure to Triglyme can cause skin irritation, eye irritation, and respiratory problems. Therefore, it is essential to handle Triglyme with care and follow proper safety protocols.
Advantages and Limitations for Lab Experiments
Triglyme has several advantages for lab experiments, including its high purity, low viscosity, and high solubility for polar solutes. It is also a non-flammable and non-corrosive solvent, making it safe to handle. However, Triglyme has some limitations, including its potential toxicity and its limited solubility for non-polar solutes.
Future Directions
There are several future directions for Triglyme research, including its use as a solvent for the preparation of advanced materials, such as metal-organic frameworks and nanomaterials. Triglyme can also be used as a solvent for the preparation of high-performance electrolytes for energy storage devices, such as batteries and supercapacitors. Additionally, Triglyme can be used as a solvent for the preparation of biomaterials, such as hydrogels and nanoparticles, for drug delivery applications.
Conclusion:
In conclusion, Triglyme is a versatile solvent widely used in various scientific research applications, including organic synthesis, electrochemistry, and polymer chemistry. Its high solubility for polar solutes, low viscosity, and high purity make it an excellent solvent for lab experiments. However, its potential toxicity and limited solubility for non-polar solutes should be taken into consideration while handling Triglyme. The future directions for Triglyme research include its use in the preparation of advanced materials, high-performance electrolytes, and biomaterials for drug delivery applications.
Synthesis Methods
Triglyme can be synthesized by the reaction of 1,2-dibromoethane with sodium ethoxide, followed by the reaction with sodium hydride and 1-bromohexane. This method yields a high purity product with a yield of up to 80%.
Scientific Research Applications
Triglyme has a wide range of scientific research applications, including organic synthesis, electrochemistry, and polymer chemistry. It is an excellent solvent for the synthesis of various organic compounds, including esters, ethers, and alcohols. It is also used as a solvent for electrochemical studies, such as cyclic voltammetry, and as a solvent for the preparation of polymer electrolytes.
properties
CAS RN |
15523-43-0 |
|---|---|
Product Name |
1-[2-(2-Ethoxyethoxy)ethoxy]hexane |
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]hexane |
InChI |
InChI=1S/C12H26O3/c1-3-5-6-7-8-14-11-12-15-10-9-13-4-2/h3-12H2,1-2H3 |
InChI Key |
HQUNMWUTHYTUPO-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCOCC |
Canonical SMILES |
CCCCCCOCCOCCOCC |
Other CAS RN |
15523-43-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
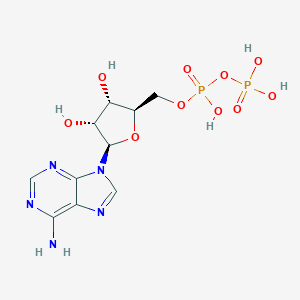
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
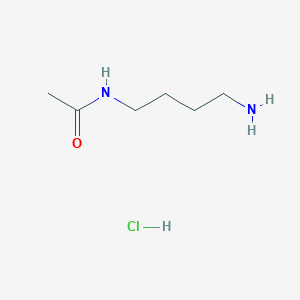

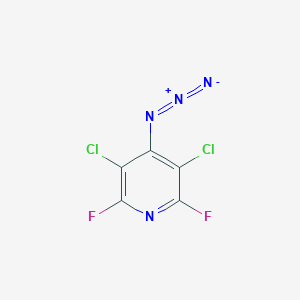

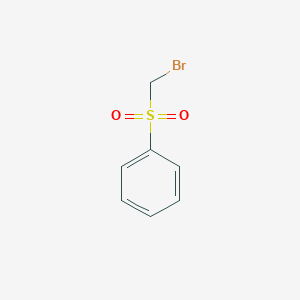

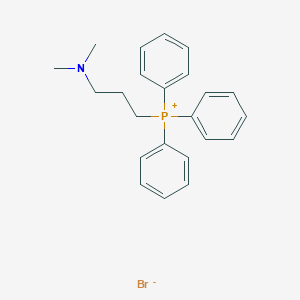
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
